Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a chloromethyl group at the 2-position and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Ester hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Ester hydrolysis: 2-(chloromethyl)-1,3-oxazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Ethyl 2-(methyl)-1,3-oxazole-4-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for applications requiring selective reactivity and functionalization .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJIAPGDPROEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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